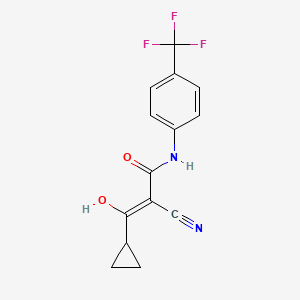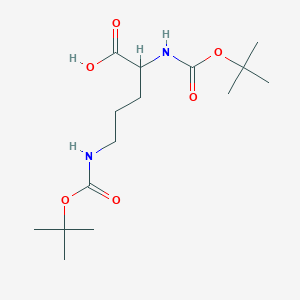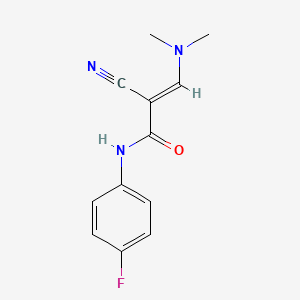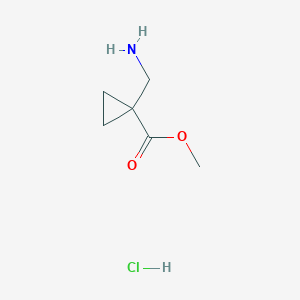
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride typically involves the asymmetric hydrogenation of cyclohexene derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often involve hydrogen gas under pressure, a suitable solvent, and a chiral catalyst such as rhodium or ruthenium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting pathways related to neurotransmission and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-cis-2-Aminocyclohexanol hydrochloride
- (1S,2S)-2-Aminocyclohexanol
- ®-2-aminocyclohexanol
Uniqueness
(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .
Properties
CAS No. |
1161437-13-3 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1R,2S,3R)-3-aminocyclohexane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1 |
InChI Key |
MIDIYKXNTKNGBP-JMWSHJPJSA-N |
SMILES |
C1CC(C(C(C1)O)O)N.Cl |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@@H](C1)O)O)N.Cl |
Canonical SMILES |
C1CC(C(C(C1)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B3417787.png)






![4-Chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B3417849.png)

![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3417872.png)
![7-Chloro-[1]naphthaldehyde](/img/structure/B3417878.png)

